Melibiose

Description

Structural Classification and Glycosidic Linkage of Melibiose (B213186)

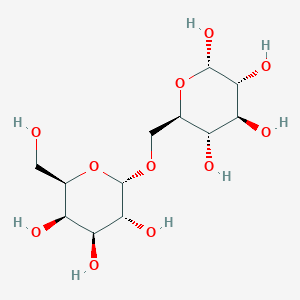

This compound is classified as a disaccharide, meaning it is composed of two monosaccharide units linked together. Specifically, this compound is formed by the glycosidic linkage of one molecule of D-galactose and one molecule of D-glucose. medchemexpress.comwikipedia.org The defining characteristic of this compound is the alpha-(1→6) glycosidic bond that connects the anomeric carbon (C-1) of the alpha-D-galactopyranose unit to the hydroxyl group at the C-6 position of the D-glucopyranose unit. medchemexpress.comwikipedia.orgnih.govglpbio.comecmdb.cactdbase.orgresearchgate.net This specific linkage and the constituent monosaccharides differentiate this compound from other common disaccharides like lactose (B1674315) (galactose-beta(1→4)-glucose) and sucrose (B13894) (glucose-alpha(1↔2)-fructose). wikipedia.orgagriculturejournals.cz this compound is also known by its systematic IUPAC name, 6-O-α-D-Galactopyranosyl-D-glucopyranose. wikipedia.orgctdbase.orgbmrb.iompg.de

The molecular formula of this compound is C₁₂H₂₂O₁₁. nih.govbmrb.iouni.lu

Natural Occurrence and Distribution in Biological Systems

This compound occurs naturally in various biological systems, primarily as a component of the raffinose (B1225341) family of oligosaccharides (RFOs). agriculturejournals.czfrontiersin.orgfrontiersin.orgasm.org RFOs are prevalent in plants, particularly in seeds of legumes, where they serve as storage carbohydrates and play roles in stress tolerance. agriculturejournals.czfrontiersin.orgfrontiersin.orgasm.org Raffinose, a trisaccharide, is composed of galactose, glucose, and fructose (B13574), with this compound forming the galactose-glucose portion linked to fructose. wikipedia.orgagriculturejournals.czfrontiersin.orgscielo.br Hydrolysis of raffinose by the enzyme invertase can yield this compound and fructose. wikipedia.orgagriculturejournals.czscielo.br

Beyond its presence in plants as part of RFOs, this compound is also found as a metabolite in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae. nih.gov Certain bacteria, such as Escherichia coli, Erwinia chrysanthemi, and various lactobacilli, can utilize this compound as a carbon source. asm.orghmdb.ca The ability of these microorganisms to metabolize this compound is often linked to the presence of the enzyme alpha-galactosidase (also known as melibiase), which hydrolyzes the alpha-(1→6) glycosidic bond, releasing free galactose and glucose. wikipedia.orgagriculturejournals.czasm.orgscielo.brmdpi.comresearchgate.net This enzymatic activity is crucial for the breakdown and utilization of this compound. wikipedia.orgagriculturejournals.czscielo.brmdpi.comresearchgate.net

This compound has also been reported in specific organisms like Paris fargesii and Psychotria punctata. nih.gov Furthermore, rare this compound-containing glycosphingolipids have been identified in marine invertebrates, such as a sponge-coral association. researchgate.net

Historical Context and Significance in Carbohydrate Chemistry Research

The study of carbohydrates, including disaccharides like this compound, has a long history in chemistry. Early investigations into the structure and properties of sugars laid the foundation for modern carbohydrate chemistry and glycobiology. nih.govnih.govias.ac.inrockefeller.edu The synthesis of glucose by Emil Fischer in 1890 is considered a significant milestone in organic chemistry, highlighting the growing interest in carbohydrate structures. ias.ac.in

This compound gained particular significance in research related to the enzymes that act upon it, specifically alpha-galactosidases. wikipedia.orgagriculturejournals.czasm.orgscielo.brmdpi.comresearchgate.net The ability of certain microorganisms, like specific strains of yeast, to utilize this compound as a carbon source due to the presence of alpha-galactosidase (encoded by genes like MEL1 in Saccharomyces cerevisiae) has been a valuable tool in genetic and biochemical studies. wikipedia.orgglycosynth.co.ukbiorxiv.org For instance, the use of this compound in conjunction with chromogenic substrates like X-alpha-Gal allows for the direct assay of alpha-galactosidase activity in yeast, which has applications in techniques like the yeast two-hybrid system. glycosynth.co.uk

Research into this compound has also been intertwined with understanding the metabolism of RFOs, particularly in the context of food science and animal nutrition, as the inability of humans and some monogastric animals to digest RFOs (due to the lack of endogenous alpha-galactosidase) leads to their fermentation by gut bacteria, causing flatulence. agriculturejournals.czfrontiersin.org This has driven research into enzymatic methods for RFO hydrolysis using microbial alpha-galactosidases, where this compound is a key intermediate or product. agriculturejournals.czfrontiersin.orgscielo.br

Furthermore, studies on this compound transport systems, such as the this compound permease (MelB) in Escherichia coli, have provided important insights into the mechanisms of cation-coupled symporters within the major facilitator superfamily (MFS) of transporters. ethz.chpnas.orgnih.gov These studies contribute to the broader understanding of how sugars are transported across cell membranes. ethz.chpnas.orgnih.gov

Detailed research findings related to this compound include investigations into the kinetics and substrate specificity of alpha-galactosidases from various sources, demonstrating their ability to hydrolyze this compound. scielo.brmdpi.com Studies have also explored the structural changes and mechanisms of this compound permease during substrate binding and transport. ethz.chpnas.orgnih.gov The occurrence of this compound as a metabolite in different organisms and its role in specific metabolic pathways, such as galactose metabolism, have been documented. nih.govecmdb.campg.de

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₁₁ | nih.govbmrb.iouni.lu |

| Molecular Weight | 342.30 g/mol | nih.gov |

| Classification | Disaccharide, O-glycosyl compound | medchemexpress.comecmdb.cactdbase.org |

| Constituent Sugars | D-Galactose, D-Glucose | medchemexpress.comwikipedia.org |

| Glycosidic Linkage | alpha-(1→6) | medchemexpress.comwikipedia.orgnih.govglpbio.comecmdb.cactdbase.orgresearchgate.net |

| PubChem CID | 440658 | nih.govctdbase.orguni.lu |

| CAS Number | 585-99-9 | nih.govglpbio.comctdbase.orgbmrb.iompg.dehmdb.ca |

Table 2: Examples of Organisms Associated with this compound

| Organism | Relevance to this compound | Source |

| Plants (e.g., legumes) | Component of Raffinose Family Oligosaccharides | agriculturejournals.czfrontiersin.orgfrontiersin.orgasm.org |

| Escherichia coli | Metabolite, can utilize as carbon source | nih.govecmdb.caasm.orghmdb.ca |

| Saccharomyces cerevisiae | Metabolite, can utilize as carbon source | wikipedia.orgnih.govglycosynth.co.ukbiorxiv.org |

| Azotobacter vinelandii | Hydrolyzes this compound exocellularly | researchgate.net |

| Aspergillus fumigatus | Produces alpha-galactosidase active on this compound | scielo.br |

| Bacteroides species | Utilization of RFOs and this compound | nih.gov |

| Sponge-coral association | Contains this compound-containing glycosphingolipids | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-CQHUIXDMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424933 | |

| Record name | 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | Melibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

220585-89-7, 585-99-9, 13299-20-2 | |

| Record name | 6-O-Alpha-D-Galactopyranosyl-Alpha-D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melibiose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

84 °C | |

| Record name | Melibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Enzymatic Production of Melibiose

Enzymatic Pathways for Melibiose (B213186) Synthesis

Enzymatic synthesis of this compound can occur through different pathways, often involving the hydrolysis of larger oligosaccharides or transfructosylation reactions catalyzed by specific enzymes.

Raffinose (B1225341) Hydrolysis and Transfructosylation Mechanisms

Raffinose is a trisaccharide composed of galactose, glucose, and fructose (B13574). wikipedia.org It can serve as a substrate for this compound production. One key enzymatic pathway involves the hydrolysis of raffinose. Enzymes like α-galactosidase can hydrolyze raffinose into D-galactose and sucrose (B13894). wikipedia.org While this directly yields galactose, this compound production often involves the action of enzymes that can cleave raffinose differently or utilize its components in transfructosylation reactions.

Transfructosylation mechanisms involve the transfer of a fructosyl unit from a donor molecule to an acceptor molecule. In the context of this compound synthesis from raffinose, certain enzymes can utilize raffinose as a fructosyl donor. acs.org For instance, levansucrase can catalyze transfructosylation reactions where the fructosyl unit from raffinose is transferred to an acceptor, potentially leading to this compound formation depending on the specific reaction conditions and the presence of suitable acceptors. researchgate.netacs.org

Role of Levansucrase from Microbial Sources (e.g., Leuconostoc mesenteroides)

Levansucrase (EC 2.4.1.10) is an enzyme that catalyzes the synthesis of levan, a fructose polymer, and also exhibits transfructosylation activity. acs.org Levansucrase from microbial sources, such as Leuconostoc mesenteroides, has been studied for its ability to produce this compound from raffinose. researchgate.netacs.orgnih.govacs.orgresearchgate.net This enzyme can utilize raffinose as a fructosyl donor. acs.org

Studies have shown that levansucrase from Leuconostoc mesenteroides B-512 FMC can catalyze the bioproduction of this compound from raffinose. researchgate.netacs.orgnih.govresearchgate.net The enzyme can utilize raffinose as an effective fructosyl donor. acs.org The transfructosylation product of raffinose catalyzed by this levansucrase has been determined to be this compound. researchgate.netresearchgate.net

Optimization of Biocatalytic Reaction Conditions for this compound Production

Optimizing the reaction conditions is crucial for maximizing this compound yield in biocatalytic processes. Factors such as pH, temperature, substrate concentration, and enzyme concentration significantly influence enzymatic activity and product formation. researchgate.netacs.orgnih.govresearchgate.net

Research on this compound synthesis using levansucrase from Leuconostoc mesenteroides B-512 FMC has identified optimal reaction conditions. The optimal pH was determined to be 6.0, and the optimal temperature was 45 °C. researchgate.netacs.orgnih.govresearchgate.net High raffinose concentration has been found to strongly favor this compound production. researchgate.netacs.orgnih.govresearchgate.net In one study, using 210 g/L raffinose and 210 g/L lactose (B1674315) catalyzed by 5 U/mL purified levansucrase at pH 6.0 and 45 °C, a maximal yield of 88 g/L this compound was achieved. researchgate.netacs.orgnih.govresearchgate.net

The optimization of biocatalytic reactions often involves a systematic approach to understand the complex interplay of factors affecting enzyme performance and product yield. rsc.orgacib.at Kinetic modeling can be a powerful tool in this process. acib.at

Here is a table summarizing the optimized conditions for this compound production using levansucrase from Leuconostoc mesenteroides B-512 FMC:

| Parameter | Optimal Value |

| pH | 6.0 |

| Temperature | 45 °C |

| Raffinose Concentration | 210 g/L |

| Lactose Concentration | 210 g/L |

| Enzyme Concentration | 5 U/mL (purified) |

| This compound Yield | 88 g/L (maximal) |

Data Table: Optimized Conditions for this compound Production

| Parameter | Optimal Value |

|---|---|

| pH | 6.0 |

| Temperature | 45 °C |

| Raffinose Concentration | 210 g/L |

| Lactose Concentration | 210 g/L |

| Enzyme Concentration | 5 U/mL (purified) |

| This compound Yield | 88 g/L (maximal) |

Genetic Engineering Approaches for Enhanced this compound Bioproduction

Genetic engineering techniques can be employed to enhance the biological production of this compound, often by modifying microbial strains to improve their enzymatic activity or metabolic pathways. researchgate.netnih.gov

Development of Engineered Microbial Strains (e.g., Saccharomyces cerevisiae)

Saccharomyces cerevisiae (baker's yeast) is a common host organism for genetic engineering due to its manageable responses to genetic manipulation tools. researchgate.netnih.gov While many strains of S. cerevisiae cannot efficiently utilize this compound due to the absence of the necessary α-galactosidase (melibiase) enzyme, engineered strains have been developed for improved this compound production. nih.gov

Engineered S. cerevisiae strains have been constructed to improve the whole-cell biocatalytic production of this compound from raffinose. researchgate.netnih.govresearchgate.net Strategies include gene deletion, heterologous gene integration, and gene overexpression. researchgate.netnih.govresearchgate.net For example, deletion of the mel1 gene, which encodes α-galactosidase, can eliminate the degradation of this compound and the formation of galactose as a by-product. researchgate.netnih.govresearchgate.net Heterologous expression of genes like fsy1 and ffzi1 from Candida magnoliae and overexpression of the gcr1 gene in S. cerevisiae have been shown to improve fructose transport, which can enhance the biopurification rate of the fructose by-product in this compound production from raffinose. nih.govresearchgate.net Engineered strains have demonstrated improved yield, productivity, and purity of the this compound product compared to wild-type strains. nih.govresearchgate.netresearchgate.net

Modulation of this compound Operon Regulatory Proteins

In some microorganisms, such as Escherichia coli, the utilization of this compound is regulated by the mel operon. ebi.ac.ukresearchgate.net The transcription of the melAB operon in E. coli is regulated by the MelR protein, a transcription activator whose activity is modulated by this compound binding. ebi.ac.ukresearchgate.netnih.govuniprot.org In the absence of this compound, MelR represses its own expression. researchgate.netnih.gov this compound triggers MelR-dependent activation of the melAB promoter and relieves the repression of the melR promoter. researchgate.netnih.gov

Modulating the activity or expression of this compound operon regulatory proteins like MelR can potentially enhance this compound metabolism or production in microbial systems. Studies have shown that the gene coding for the this compound operon regulatory protein can be significantly upregulated, leading to enhanced this compound production. researchgate.netresearchgate.net This highlights the potential of targeting regulatory proteins for microbial metabolic engineering to improve this compound bioproduction. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

Here is a table listing the chemical compounds mentioned in the article and their corresponding PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 440658 nih.gov, 16219667 mpg.de |

| Raffinose | 439242 wikipedia.orgbadd-cao.net |

| Sucrose | 5988 fishersci.seuni.lunih.gov |

| Fructose | 5984 fishersci.sewikipedia.orgnih.govnih.govh-its.org |

| Glucose | 5793 guidetopharmacology.orgdsmz.denih.govfishersci.fi, 107526 dsmz.defishersci.fi |

| Galactose | 439357 wikipedia.orgwikipedia.org |

| Lactose | 6134 [PubChem] |

| Levan | 24868 [PubChem] |

| α-Galactosidase | 9031-11-2 (CAS) [PubChem] |

| Levansucrase | 9025-82-5 (CAS) [PubChem] |

| MelR protein | P0ACH8 (UniProt) ebi.ac.ukuniprot.org |

| FSY1 protein | Not readily available (from Candida magnoliae) |

| FFZI1 protein | Not readily available (from Candida magnoliae) |

| GCR1 protein | Not readily available (from Saccharomyces cerevisiae) |

Metabolism and Catabolic Pathways of Melibiose

Microbial Melibiose (B213186) Catabolism

Many microorganisms possess the ability to catabolize this compound, allowing them to thrive in environments where this sugar is available. This process is crucial for their growth and energy generation.

Hydrolysis by Alpha-Galactosidase Enzymes (e.g., MEL1 Gene Product)

The initial and crucial step in this compound catabolism is its hydrolysis into galactose and glucose, a reaction catalyzed by alpha-galactosidase (α-D-galactoside galactohydrolase, EC 3.2.1.22) wikipedia.orgontosight.aiwikipedia.org. This enzyme specifically cleaves the terminal α-1,6-linked galactosyl residues wikipedia.orgscielo.br.

In yeast, the MEL1 gene encodes a secreted alpha-galactosidase that is essential for the catabolic conversion of this compound into glucose and galactose biorxiv.orgyeastgenome.orguniprot.org. The MEL1-encoded α-galactosidase in Saccharomyces pastorianus is an example of such an enzyme wikipedia.org. This hydrolysis can occur exocellularly, leading to the accumulation of free glucose and galactose in the surrounding medium, as observed in Azotobacter vinelandii asm.orgnih.gov.

Alpha-galactosidase enzymes from various sources, including bacteria and fungi, have been characterized. For instance, Lactobacillus plantarum possesses a cytoplasmic alpha-galactosidase encoded by the melA gene conicet.gov.ar. This enzyme is induced by this compound, among other galactosides conicet.gov.ar. Aspergillus fumigatus also produces alpha-galactosidase, which is induced by galactose, this compound, and raffinose (B1225341), with galactose being the most efficient inducer scielo.br.

Differential Metabolism of this compound Across Yeast Species (Saccharomyces pastorianus vs. Saccharomyces cerevisiae)

The ability to metabolize this compound is a distinguishing characteristic among different yeast species, particularly within the Saccharomyces genus.

Saccharomyces pastorianus (lager yeast) is able to utilize this compound as a carbon source, a trait inherited from its parent species Saccharomyces eubayanus mdpi.comnih.gov. This ability is attributed to the presence of the MEL1 gene, which encodes a secreted alpha-galactosidase that hydrolyzes this compound into glucose and galactose wikipedia.orgnih.gov.

In contrast, Saccharomyces cerevisiae (ale yeast) generally lacks the ability to utilize this compound because it typically does not possess the MEL1 gene wikipedia.orgbiorxiv.orgnih.gov. This difference in this compound metabolism is a classic method used to differentiate between S. cerevisiae and S. pastorianus strains wikipedia.orgmdpi.comresearchgate.net. While most S. cerevisiae strains cannot grow on this compound as a sole carbon source, some strains have been shown to metabolize it to some extent, and the MEL1 gene has been introduced into S. cerevisiae for research purposes biorxiv.orgnih.gov.

Regulation of this compound Metabolism

The metabolic pathways for this compound utilization are subject to intricate regulatory mechanisms, ensuring that the organism efficiently utilizes available carbon sources. These mechanisms often overlap with the regulation of galactose metabolism.

Gene Regulatory Mechanisms in Galactose and this compound Utilization

In Saccharomyces, the genes involved in galactose and this compound utilization, including MEL1, are part of a regulon that is tightly regulated by carbon source availability biorxiv.orgtaylorfrancis.comnih.gov. This regulation primarily occurs at the transcriptional level and involves several key regulatory proteins, notably Gal4p, Gal80p, and Gal3p biorxiv.orgtaylorfrancis.com.

Gal4p acts as a positive transcriptional activator for the genes in the galactose/melibiose regulon biorxiv.orgtaylorfrancis.compnas.orgnih.gov. Gal80p is a negative regulator that binds to Gal4p, inhibiting its activity biorxiv.orgtaylorfrancis.comnih.gov. In the presence of galactose, Gal3p (or Gal1p in some contexts) binds to Gal80p, relieving the repression and allowing Gal4p to activate transcription of the GAL and MEL1 genes biorxiv.orgbiorxiv.orgtaylorfrancis.com.

The utilization of this compound and the production of alpha-galactosidase are directly controlled by these galactose regulatory elements nih.govnih.gov. Mutations in genes like GAL3 can impair the utilization of both galactose and this compound, highlighting the co-regulation of these pathways nih.govnih.gov.

Glucose Repression and Galactose Induction of Alpha-Galactosidase Activity

A significant aspect of this compound metabolism regulation is the phenomenon of carbon catabolite repression, particularly by glucose. Glucose is the preferred carbon source for many microorganisms, and its presence often represses the expression of genes required for the metabolism of alternative sugars, including this compound biorxiv.orgnih.govbiorxiv.orgscispace.com.

Alpha-galactosidase activity, including that encoded by MEL1, is induced by the presence of galactose and this compound and repressed by glucose nih.govbiorxiv.orgnih.govuniprot.orgcapes.gov.br. This glucose repression occurs at the transcriptional level nih.govscispace.com. The mechanism by which alpha-galactosidase circumvents glucose repression to cleave this compound, which yields glucose, has been a subject of study biorxiv.org. Cellular heterogeneity has been proposed as one mechanism in yeast, where a fraction of cells may utilize glucose while another fraction utilizes galactose, allowing for the expression of GAL genes and this compound metabolism biorxiv.org.

In Lactobacillus plantarum, while this compound induces alpha-galactosidase activity, glucose does not completely repress it conicet.gov.ar. Similarly, in Salmonella typhimurium, this compound induction of alpha-galactosidase is inhibited by glucose, but this effect can be counteracted by cyclic adenosine (B11128) monophosphate (cAMP) nih.gov.

The interplay between glucose repression and galactose induction is crucial for the efficient utilization of this compound. When both glucose and galactose are present (as is the case after this compound hydrolysis), the regulatory mechanisms ensure a coordinated metabolic response biorxiv.org.

Molecular Mechanisms of Glucose Repression Circumvention (e.g., MTH1 Role)

The catabolism of this compound yields glucose, which is a preferred carbon source and can repress the expression of genes involved in the metabolism of other sugars, including this compound biorxiv.org. This phenomenon, known as glucose repression or carbon catabolite repression, presents a challenge for efficient this compound utilization. The molecular mechanisms by which organisms circumvent glucose repression to metabolize this compound are complex and can involve various regulatory proteins and pathways.

In Saccharomyces cerevisiae, the expression of genes in the galactose-melibiose catabolic pathway, including MEL1 (encoding alpha-galactosidase), is induced by galactose or this compound and repressed by glucose capes.gov.brnih.gov. This regulation is controlled by positive and negative regulatory proteins such as GAL4 and GAL80 capes.gov.brnih.gov. While GAL80 is a negative regulator, it does not directly mediate carbon catabolite repression nih.gov.

Research in yeast has explored the role of proteins like MTH1 in circumventing glucose repression during this compound utilization biorxiv.org. MTH1 is a negative regulator of the glucose signal pathway biorxiv.org. Studies have shown that MTH1, along with its paralogue STD1, can repress hexose (B10828440) transporters involved in glucose transport under low or no glucose conditions biorxiv.org. MTH1 has Gal4p binding sites and is induced by galactose and repressed by high glucose concentrations biorxiv.org. The deletion of MTH1 can lead to growth defects on this compound, suggesting its involvement in the efficient utilization of this disaccharide despite the presence of glucose from its hydrolysis biorxiv.org. Mth1p, in conjunction with Rgt1p, represses hexose transporters that facilitate glucose entry into the cell biorxiv.org. This regulatory mechanism appears to allow for the induction of MEL1 expression by galactose, enabling this compound hydrolysis even when glucose is present biorxiv.org.

Interplay with Other Oligosaccharide Catabolic Pathways (e.g., Raffinose, Sucrose)

The catabolic pathways of this compound can exhibit interplay with those of other oligosaccharides, particularly raffinose and sucrose (B13894), due to shared enzymes or regulatory mechanisms. Raffinose is a trisaccharide composed of galactose, glucose, and fructose (B13574) wikipedia.org. Sucrose is a disaccharide of glucose and fructose nih.gov. This compound, raffinose, and sucrose are abundant plant sugars that can be utilized by various microorganisms researchgate.netnih.gov.

In bacteria such as Erwinia chrysanthemi (now Dickeya dadantii), the catabolism of sucrose, raffinose, and this compound involves distinct but interconnected gene clusters, scrKYABR and rafRBA researchgate.netnih.gov. E. chrysanthemi can use sucrose, raffinose, or this compound as a sole carbon source researchgate.netnih.gov. The raf cluster is sufficient for this compound catabolism, while raffinose catabolism requires components from both the raf and scr clusters researchgate.netnih.gov. Specifically, raffinose catabolism needs rafA, rafB, and two additional steps provided by scrY and scrB nih.gov. ScrY is a porin that facilitates the diffusion of both sucrose and raffinose, and ScrB hydrolyzes sucrose and sucrose-6-phosphate (B12958860) nih.gov. This indicates a functional overlap where enzymes primarily associated with sucrose metabolism contribute to raffinose breakdown, which in turn is linked to this compound catabolism through shared components of the raf cluster researchgate.netnih.gov.

The regulatory mechanisms for these pathways also show interplay. In E. chrysanthemi, the scr and raf clusters are controlled by specific repressors, ScrR and RafR, respectively researchgate.netnih.gov. Both clusters are also under the control of the global activator of carbohydrate catabolism, the cyclic AMP receptor protein (CRP) researchgate.netnih.gov. Inactivation of RafR can allow the assimilation of additional substrates, including this compound acid researchgate.netnih.gov.

In Lactobacillus plantarum, the melA gene, encoding alpha-galactosidase, is induced by this compound but is not completely repressed by glucose, suggesting a regulatory mechanism that allows for this compound utilization even in the presence of glucose conicet.gov.ar. A putative galactoside transporter, RafP, identified upstream of melA, shows homology to transporters that can transport both alpha- and beta-galactosides, including this compound and raffinose conicet.gov.ar. This suggests a shared transport system for these oligosaccharides in L. plantarum conicet.gov.ar.

In Streptococcus mutans, mutations in the gtfA gene, which encodes a sucrose-hydrolyzing enzyme, impaired the ability of the strains to use this compound as a sole carbon source nih.govcore.ac.uk. These mutant strains also synthesized less alpha-galactosidase activity inducible by raffinose, and this compound failed to induce significant levels of alpha-galactosidase nih.govcore.ac.uk. This suggests that this compound utilization in S. mutans may involve an interaction between the GtfA enzyme, or a gene product regulated by the gtfA promoter, and components involved in this compound transport or hydrolysis, highlighting a link between sucrose and this compound metabolism nih.govcore.ac.uk.

This compound is a disaccharide composed of galactose and glucose linked by an alpha-(1->6) glycosidic bond. It serves various biological roles, including being a plant metabolite and a metabolite in several microorganisms such as Saccharomyces cerevisiae and Escherichia coli. nih.gov This article focuses on the mechanisms by which this compound is transported across biological membranes.

Transport Mechanisms of Melibiose

Melibiose in Glycobiology and Receptor Interactions

Carbohydrate-Lectin Interactions

Lectins are carbohydrate-binding proteins that play crucial roles in biological recognition phenomena, including cell-cell interactions, immune responses, and pathogen adhesion. The specificity of lectin binding is determined by the structure of the carbohydrate ligand.

Specificity of Melibiose (B213186) Binding to Lectins (e.g., Pseudomonas aeruginosa Agglutinin-I, Bauhinia Lectins)

This compound, with its α-Gal-(1→6)-Glc structure, is a specific ligand for certain lectins. Pseudomonas aeruginosa agglutinin-I (PA-IL), also known as LecA, is a lectin from Pseudomonas aeruginosa that exhibits specificity for galactose and galactose-containing carbohydrates. Studies have shown that PA-IL is most complementary to this compound (Galα1→6Glc), indicating a strong binding affinity for this disaccharide. oup.comoup.comnih.gov While PA-IL also reacts with other galactose-containing structures like Galα1→4Gal, its affinity for this compound is notably higher. oup.comoup.comnih.gov The preference for the α-anomer of galactose at the nonreducing end is a key feature of PA-IL binding, with affinity decreasing in the order Galα1→6 > Galα1→4 > Galαα1→3. oup.comoup.comnih.gov

Lectins from the Bauhinia genus also demonstrate binding specificity for galactose and related sugars, including this compound. Bauhinia purpurea lectin (BPL/BPA) is known to bind glycoconjugates containing galactosyl-(β-1,3)-N-acetylgalactosamine structures, but can also bind oligosaccharides with a terminal α-linked N-acetylgalactosamine. bio-world.com While its primary specificity might differ, this compound has been shown to inhibit the hemagglutinating activity of Bauhinia lectins, indicating an interaction. aai.orgscielo.bracs.org For instance, a this compound-binding lectin has been isolated from Bauhinia variegata seeds, with this compound being the most potent inhibitor of its hemagglutinating activity compared to other sugars tested. acs.org Another lectin from Bauhinia pentandra was also shown to be inhibited by α-D-melibiose. scielo.br

Interactive Data Table: Inhibitory Activity of Sugars on Bauhinia variegata Lectin Hemagglutination

| Sugar | Relative Inhibitory Activity (Example based on qualitative descriptions) |

| This compound | Most potent inhibitor acs.org |

| Galactose | Inhibitor acs.org |

| Glucuronic acid | Inhibitor acs.org |

| Lactose (B1674315) | Inhibitor acs.org |

| Raffinose (B1225341) | Inhibitor acs.org |

| Arabinose | Inhibitor acs.org |

| Xylose | Inhibitor acs.org |

Structural Basis of this compound-Lectin Recognition

The structural basis of lectin-carbohydrate recognition involves specific interactions between the sugar molecule and amino acid residues within the lectin's carbohydrate-recognition domain (CRD). These interactions typically include hydrogen bonding to the sugar hydroxyl groups and van der Waals packing, often involving hydrophobic faces of the sugar interacting with aromatic amino acid side chains. nih.gov Higher selectivity can be achieved through additional direct and water-mediated contacts. nih.gov

For PA-IL, the combining site is described as being large enough to accommodate a disaccharide with an α-anomer of galactose at the nonreducing end, being most complementary to Galα1→6Glc (this compound). oup.comoup.comnih.gov The interaction involves the α-anomeric configuration of galactose. oup.comoup.com Hydrophobic interactions are also considered important for binding, particularly towards the β-anomer, where the combining size is smaller than that of galactose and the carbon-6 in the pyranose form is essential. oup.comoup.comnih.gov While detailed structural data specifically for this compound-PA-IL interaction at the atomic level were not explicitly found in the provided snippets, the preference for the α1→6 linkage and the importance of hydrophobic interactions highlight key aspects of the recognition.

Advanced Glycation End-Product (AGE) Formation

Advanced Glycation End-Products (AGEs) are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars or other carbonyl compounds and the amino groups of proteins, lipids, or nucleic acids. This process, known as glycation, can lead to the accumulation of stable aggregates that disrupt tissue homeostasis. nih.govmdpi.comhirszfeld.pl

This compound-Derived Advanced Glycation End-Product (MAGE) Formation Mechanisms

This compound can participate in glycation reactions, leading to the formation of this compound-derived Advanced Glycation End-Products (MAGEs). MAGEs are generated in the reaction of proteins with this compound. nih.govmdpi.comnih.gov Notably, in vitro MAGE formation is reported to be efficiently generated under dry conditions, in contrast to reactions carried out in aqueous solvents. nih.govmdpi.comnih.gov This suggests that the reaction environment significantly influences the formation of MAGEs.

The formation of MAGE adducts is initiated by the coupling of this compound to a protein, forming an intermediate glycation product. nih.govmdpi.comnih.gov This intermediate can then undergo further rearrangement to form more advanced structures, including cross-links. nih.govmdpi.comnih.gov MAGEs have been identified as a set of isomers, including open-chain and cyclic structures of the fructosamine (B8680336) moiety, which is a key intermediate in the Maillard reaction pathway leading to AGEs. researchgate.netresearchgate.net Unlike fructosamine formed from glucose or fructose (B13574), MAGE fructosamine isomers contain an attached disaccharide where both carbohydrate moieties (galactose and glucose) are in a closed form. mdpi.com

Site-Specific Protein Modifications by this compound Glycation

This compound glycation can lead to site-specific modifications on proteins. Analysis of myoglobin (B1173299) glycated with this compound under different conditions using liquid chromatography coupled with mass spectrometry has identified various AGEs, including crosslinking and non-crosslinking modifications. nih.govmdpi.comnih.gov These modifications are associated with lysine, arginine, and histidine residues within the protein structure. nih.govmdpi.comnih.govresearchgate.net

Studies have shown that glycation in a dry state results in a higher efficiency of forming structures containing an intact this compound moiety compared to glycation under aqueous conditions. nih.govmdpi.comnih.gov Specifically, intact mel-AGE adducts (MAGE products) were found more frequently under dry conditions. mdpi.com Targeted peptide analysis has confirmed that this compound molecules can be covalently bound to specific amino acid residues. researchgate.net Modifications by this compound have been identified at lysine, arginine, and histidine residues of a model protein like myoglobin. researchgate.net The extent and type of modifications can vary depending on the glycation conditions. mdpi.com

Interactive Data Table: Amino Acid Residues Modified by this compound Glycation (Example based on Myoglobin study)

| Amino Acid Residue | Type of Modification (Examples) | Glycation Condition (Example) |

| Lysine | Intact this compound moiety, CML, Hex, CEL | Dry, Aqueous mdpi.comresearchgate.net |

| Arginine | Various AGEs, including crosslinks | Dry, Aqueous nih.govmdpi.comnih.govresearchgate.net |

| Histidine | Various AGEs, including crosslinks | Dry, Aqueous nih.govmdpi.comnih.govresearchgate.net |

Note: This table provides examples based on research findings and is not exhaustive of all possible modifications.

Glycosylation Patterns and Biological Recognition Events Involving this compound Moieties

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a fundamental post-translational modification that significantly influences the structure, function, and recognition of molecules in biological systems. While this compound itself is a disaccharide that can be involved in non-enzymatic glycation, the presence of this compound moieties within larger glycans or glycoconjugates could potentially play a role in biological recognition events mediated by lectins or other carbohydrate-binding proteins.

The structural diversity of glycans, determined by the type of monosaccharides, linkages, and branching patterns, allows for highly specific interactions with lectins, which act as receptors for these glycan structures. preprints.orgthermofisher.com These interactions are crucial for various biological processes, including cell-cell recognition, immune responses, cell adhesion, and the trafficking of proteins. thermofisher.commdpi.comrapidnovor.comnih.govunits.it

Although this compound is primarily known as a disaccharide and a substrate for non-enzymatic glycation, if a biological system were to incorporate the Galα1→6Glc structure as part of a larger glycan chain on a glycoprotein (B1211001) or glycolipid, this moiety could serve as a recognition determinant for specific lectins. As discussed in Section 5.1, certain lectins, such as PA-IL and some Bauhinia lectins, exhibit specificity for this compound. oup.comoup.comnih.govscielo.bracs.org Therefore, the presence of this compound or this compound-like structures within cellular glycans could mediate interactions with these or other lectins, influencing cellular behavior and recognition events.

The in vivo presence of MAGE, the this compound-derived AGE, in human and animal tissues suggests that this compound or a metabolic precursor is available for glycation in biological systems. nih.govmdpi.comhirszfeld.plnih.govresearchgate.netnih.gov While MAGE formation is a non-enzymatic process distinct from enzymatic glycosylation, the resulting protein modifications can impact protein structure and potentially contribute to altered biological recognition or immune responses. nih.govmdpi.comnih.gov The identification of MAGE antigen on human blood proteins like serum albumin, IgG, and IgA in both healthy and diabetic individuals highlights the potential involvement of this compound-derived modifications in physiological and pathological processes, including potential auto-immunogenicity. mdpi.comnih.gov

Advanced Analytical and Methodological Approaches in Melibiose Research

Spectroscopic Characterization Techniques

Spectroscopy plays a vital role in elucidating the molecular structure and conformational dynamics of melibiose (B213186), as well as monitoring its reactions and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for the detailed structural analysis of carbohydrates like this compound. It provides information about the connectivity of atoms and their spatial arrangement. Studies utilizing NMR spectroscopy have described the solution geometries of this compound and other 1,6-α-linked oligosaccharides in water. nih.gov Analysis of NMR data, including dihedral angle histograms and nuclear Overhauser enhancements (NOEs), helps in understanding the conformational space of glycosidic linkages. nih.gov NMR analysis has also been employed to determine the stereochemical outcome of chemical reactions involving this compound, such as indium-mediated allylation reactions. beilstein-journals.orgbeilstein-journals.org Furthermore, NMR spectroscopy has been used to identify the structure of this compound-derived advanced glycation end-products (MAGEs), revealing them as a set of isomers with open-chain and cyclic fructosamine (B8680336) moieties. researchgate.netresearchgate.net

NMR studies on this compound in D₂O at 298K and pH 7.4 have provided assigned chemical shifts for its carbon and hydrogen atoms. bmrb.io

| Atom ID | Author Nomenclature | Value (ppm) |

| C12 | C1 | 100.890 |

| C10 | C4 | 78.582 |

| C2 | C6 | 68.601 |

| C8 | C7 | 73.652 |

| C5 | C9 | 71.896 |

| C1 | C10 | 63.796 |

| C7 | C17 | 77.017 |

| C11 | C19 | 98.773 |

| C9 | C20 | 74.116 |

| H37 | H24 | 5.234 |

| H26 | H27 | 3.959 |

| H27 | H28 | 3.730 |

| H33 | H29 | 3.499 |

| H30 | H31 | 3.887 |

| H24 | H32 | 3.730 |

| H25 | H33 | 3.730 |

| H31 | H38 | 3.627 |

| H36 | H41 | 4.979 |

| H34 | H42 | 3.499 |

| (Data extracted from search result bmrb.io) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Product Identification and Protein Structural Changes

FTIR spectroscopy is valuable for identifying functional groups and molecular vibrations, making it useful for characterizing this compound and monitoring changes during reactions. FTIR analysis has been used to study the differences between different batches of this compound powder. helsinki.fi While FTIR measurements did not show differences between two this compound batches in one study, other techniques like Raman spectroscopy and X-ray powder diffraction did. helsinki.fi

FTIR spectroscopy is particularly insightful for examining protein structural changes induced by interactions with this compound, such as in the context of glycation. Studies on the this compound-derived advanced glycation end-product (MAGE) have utilized FTIR analysis to reveal noticeable changes in protein structure upon glycation. mdpi.com Specifically, FTIR spectra recorded in the amide I region of myoglobin (B1173299) glycated with this compound showed spectral differences indicative of modifications to the secondary structure and molecular organization of the protein. mdpi.comnih.govresearchgate.net These changes, observed as negative and positive bands in difference spectra, can be interpreted in terms of the formation of parallel β-sheet and aggregated strand structures at the expense of α-helix. nih.gov FTIR difference spectroscopy has also been applied to study substrate-induced conformational changes in membrane proteins like the Escherichia coli this compound permease (MelB). nih.govbiorxiv.orgnih.govnih.gov These studies show that this compound binding, in the presence of a cation like Na⁺, induces changes in the α-helical domains of the permease. nih.govbiorxiv.orgnih.govnih.gov Peaks in the difference spectra can be assigned to changes in the environment or tilt of α-helices and potentially to changes in carboxylic groups involved in ion coordination. nih.govnih.gov

Raman Spectroscopy and Near-Infrared (NIR) Spectroscopy in this compound Studies

Raman spectroscopy provides complementary vibrational information to FTIR spectroscopy and has been applied in studies involving this compound. Along with FTIR, Raman spectroscopy was used to investigate differences between batches of this compound, with Raman detecting differences that FTIR did not. helsinki.fi Raman spectroscopy is a useful method for examining molecular structures and compositional changes in a non-destructive manner. mdpi.com While the search results did not provide specific details on Raman spectra of this compound itself, the technique's application to carbohydrates and protein structural analysis is well-established. mdpi.comresearchgate.netnih.gov

Near-Infrared (NIR) spectroscopy is another vibrational spectroscopic technique that has been used in carbohydrate studies. nih.govresearchgate.net Similar to FTIR, NIR measurements in one study did not reveal differences between two batches of this compound. helsinki.fi NIR spectroscopy is often used for quantitative prediction of components in various samples, including plant materials containing carbohydrates. researchgate.net

Chromatographic and Mass Spectrometric Methodologies

Chromatographic and mass spectrometric techniques are essential for separating, identifying, and quantifying this compound and its derivatives in complex mixtures, particularly in studies involving hydrolysis and glycation.

High-Performance Liquid Chromatography (HPLC) for this compound Hydrolysis Product Analysis

HPLC is widely used to analyze the products resulting from the hydrolysis of this compound. Since this compound is a disaccharide composed of galactose and glucose, its enzymatic or acid-catalyzed hydrolysis yields these two monosaccharides. HPLC allows for the separation and quantification of this compound, galactose, and glucose in reaction mixtures. Studies investigating the activity of α-galactosidases on this compound frequently employ HPLC to monitor the decrease in this compound concentration and the increase in galactose and glucose concentrations over time. researchgate.netmdpi.comresearchgate.net

HPLC analyses of this compound hydrolysis have been performed using techniques such as a Hi-Plex H column with water as the eluent. researchgate.net Retention times for this compound and its hydrolysis products (galactose and glucose) can vary depending on the specific HPLC method and flow rate used. For instance, with a flow rate of 0.4 mL/min, the retention time for galactose was reported as 17.68 min. researchgate.net With a flow rate of 0.6 mL/min, retention times were approximately 7.99 min for this compound, 9.90 min for galactose, and 9.39 min for glucose. researchgate.net

| Compound | Flow Rate (mL/min) | Retention Time (min) |

| Galactose | 0.4 | 17.68 |

| This compound | 0.6 | 7.99 |

| Galactose | 0.6 | 9.90 |

| Glucose | 0.6 | 9.39 |

| (Data extracted from search result researchgate.net) |

HPLC has also been used to assess the efficiency of enzymatic hydrolysis of this compound by tracking its degradation rate under different enzyme dosages and reaction times. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Glycation Product Characterization

LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the identification and structural elucidation power of mass spectrometry. It is particularly useful for analyzing complex mixtures of glycation products, including those derived from this compound. LC-MS has been employed to analyze the physicochemical properties and structures of proteins glycated with this compound. mdpi.comnih.gov Targeted peptide analysis using LC-MS/MS can identify specific amino acid residues modified during glycation and characterize the resulting advanced glycation end-products (AGEs), including those containing intact this compound moieties. mdpi.comnih.gov LC-MS analysis has been used in the characterization of low molecular weight this compound-derived glycation products (MAGEs). researchgate.netresearchgate.net This technique is considered a standard approach in the analysis of glycation products due to its robustness and reliability. mdpi.com LC-MS has been used to determine the structure of synthetic MAGE and has shown correlation with certain health conditions in clinical studies. nih.gov

Microscopic Techniques for Morphological Analysis (e.g., Scanning Electron Microscopy)

Microscopic techniques, such as Scanning Electron Microscopy (SEM), are valuable for analyzing the morphology, particle size, and particle shape of this compound. This is particularly relevant when this compound is being investigated for its physical properties, such as its potential use as a pharmaceutical excipient.

Calorimetric and Thermodynamic Studies (e.g., Isothermal Titration Calorimetry)

Calorimetric and thermodynamic studies, notably Isothermal Titration Calorimetry (ITC), are crucial for understanding the energetics of this compound interactions, particularly its binding to proteins like the this compound permease (MelB). ITC is a label-free technique that measures the heat changes associated with molecular interactions, providing direct information on binding affinity, stoichiometry, enthalpy, and entropy. researchgate.net

ITC has been extensively used to study the binding of this compound to MelB from Salmonella typhimurium (MelBSt). These studies have revealed that the binding of Na+ and this compound to MelBSt is cooperative, meaning the binding of one substrate increases the affinity for the other. rupress.orgrupress.orgnih.gov The binding affinity for either Na+ or this compound is increased by approximately eightfold in the presence of the other. rupress.orgrupress.orgnih.gov The coupling free energies (ΔΔG) for the binding of either substrate are around -5 kJ/mol, and the binding of both substrates releases a total free energy of approximately -35 kJ/mol. rupress.orgnih.gov

Studies using ITC at various temperatures (15°C, 20°C, 25°C, 30°C, and 35°C) have shown that the binding affinity (ΔG or Kd) of this compound to apo MelBSt is not dramatically affected by temperature within this range. rupress.org However, the enthalpy change (ΔH) associated with this compound binding to apo MelBSt is temperature-dependent, with more heat released at lower temperatures. rupress.org

ITC has also been used to investigate the interaction of MelBSt with regulatory proteins like IIAGlc. nih.govsemanticscholar.org These studies showed that IIAGlc binds directly to MelBSt with a stoichiometry of unity, and this binding is driven solely by favorable enthalpy forces. nih.gov The binding of IIAGlc to MelBSt, even in the presence of this compound, results in a large negative heat capacity change and constrains conformational entropy. nih.gov Furthermore, ITC measurements have demonstrated that IIAGlc binding inhibits the sugar-binding affinity of the transporter. nih.govnih.govnih.gov

The thermodynamic cycle for the formation of the MelBSt-Na+-melibiose ternary complex has been modeled using ITC data, clearly illustrating the positive cooperativity between this compound and Na+ binding. rupress.orgresearchgate.netresearchgate.net

Here is a summary of some thermodynamic data for this compound and Na+ binding to MelBSt determined by ITC:

| Interaction | Temperature (°C) | ΔG (kJ/mol) | Kd (mM) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| This compound binding to apo MelBSt | 15 | -11.27 | 13 | -23.4 | -42.2 |

| This compound binding to apo MelBSt | 30 | -10.81 | 9 | -12.7 | -5.9 |

| Na+ binding to apo MelBSt | 15 | -18 | 0.5 | -35.75 | -62.9 |

| Na+ binding to apo MelBSt | 30 | -16.02 | 0.7 | -16.02 | 0 |

| Coupling Energy (ΔΔG) | pH 7.45 | ~-5 | - | - | - |

| Binding of both substrates | pH 7.45 | ~-35 | - | - | - |

Note: Data is approximate and derived from various studies. Specific values may vary depending on experimental conditions.

Computational and Simulation Techniques

Computational and simulation techniques, particularly Molecular Dynamics (MD) simulations and Free Energy Landscape calculations, are indispensable tools for gaining atomic-level insights into the behavior of this compound in biological systems, especially its interactions with transporter proteins.

Molecular Dynamics (MD) Simulations of this compound-Protein Systems

MD simulations are used to model the dynamic behavior of this compound and its interactions with proteins, such as the this compound permease (MelB), over time. These simulations provide detailed information about the conformational changes of the protein, the binding poses of this compound and co-substrates like Na+, and the interactions between them at an atomic level. nih.govnih.govresearchgate.netuab.cat

MD simulations have been employed to understand the binding interactions of Na+ and Li+ with MelBSt. nih.govresearchgate.net They can reveal the role of specific residues in substrate binding and cation selectivity. For example, MD simulations have shown that Thr121 in MelBSt forms stable interactions with Na+ but is distant from Li+, supporting its necessity for Na+ binding but not H+ or Li+ binding. nih.govresearchgate.net

Simulations have also explored the interactions between MelB residues, such as Lys-377, Asp-55, and Asp-59, highlighting their crucial roles in the spatial organization of the Na+ binding site and its interaction with the sugar-binding site. nih.gov MD simulations can demonstrate how the presence of a Na+ ion influences the reorientation of residues like Asp-124, bringing it closer to the cation-binding site and facilitating cooperative binding. nih.gov

Unbiased MD simulations have been performed to understand the differences in this compound binding affinities in the presence and absence of Na+. elifesciences.orgelifesciences.org These simulations allow for the decomposition of interaction energies into electrostatic and van der Waals components, providing insights into the forces driving this compound binding and how they are affected by Na+. elifesciences.orgelifesciences.org The unbinding of Na+ in simulations has been shown to weaken hydrogen bonds between this compound and binding residues like Asp19, consistent with experimental observations of reduced binding affinity. researchgate.net

MD simulations also contribute to understanding the conformational dynamics of MelB during the transport cycle, showing how periplasmic binding and cytoplasmic release are coupled with changes in protein conformation and interhelical distances. elifesciences.org

Free Energy Landscape Calculations in Transporter Mechanisms

Free energy landscape (FEL) calculations, often combined with MD simulations and enhanced sampling techniques like the string method and replica-exchange umbrella sampling, are powerful tools for mapping the energy profiles of complex processes like this compound translocation across transporter proteins. researchgate.netelifesciences.orgnih.govbiorxiv.orgbiorxiv.org These calculations provide quantitative information about the energy barriers and stable states involved in the transport mechanism, offering insights into the kinetics and thermodynamics of the process. elifesciences.orgnih.govbiorxiv.org

FEL calculations have been applied to comprehensively map the all-atom free energy landscapes of Na+-coupled this compound translocation across MelBSt. elifesciences.orgnih.govbiorxiv.org These studies reveal asymmetrical free energy profiles of this compound translocation that are tightly coupled to protein conformational changes. elifesciences.orgelifesciences.orgnih.govbiorxiv.org The calculations can identify key states in the transport cycle, such as outward-facing, inward-facing, and occluded states, and their relative thermodynamic stability. elifesciences.orgelifesciences.orgresearchgate.netnih.gov For instance, the outward-facing sugar-bound state has been found to be thermodynamically most stable, while the occluded state is transient. elifesciences.orgelifesciences.orgresearchgate.netnih.gov

FEL calculations can also be used to study the transport mechanism in mutant transporters, providing a basis for comparison with the wild-type protein and helping to understand the impact of mutations on the energy landscape and transport efficiency. researchgate.netelifesciences.orgnih.gov For example, studies on the D59C mutant of MelBSt have shown altered free energy profiles compared to the wild-type, consistent with its function as a uniporter. researchgate.netelifesciences.orgnih.gov

While powerful, FEL calculations for membrane transporters are computationally challenging and require sophisticated methodologies. hypothes.is The reliability of the results depends on factors like the choice of collective variables and the preparation of initial conformations. hypothes.is

Here is a summary of approximate free energy values from FEL calculations for this compound translocation in WT MelBSt with Na+ bound:

| Process | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |

| Overall Transport | ~3.7 | ~8.4 |

| Cytoplasmic Unbinding Event | ~3.4 | ~3.8 |

Note: Data is approximate and derived from specific simulation studies. Values may vary depending on the simulation setup and conditions.

Emerging Research Applications and Biotechnological Potential

Applications in Microbial Metabolic Engineering

Melibiose (B213186) can serve as a carbon substrate for microbial growth and has applications in microbial metabolic engineering. sigmaaldrich.com Studies have investigated the enzymatic production of this compound from raffinose (B1225341) using enzymes like levansucrase from Leuconostoc mesenteroides. acs.org This process can be optimized for this compound synthesis, highlighting its potential as a functional carbohydrate produced through biocatalysis. acs.org

Furthermore, dietary compounds, including this compound, can influence bacterial performance and have potential in microbial metabolic engineering. researchgate.net For instance, research on Lactobacillus acidophilus has shown that treatment with genistein (B1671435) can lead to the overproduction of this compound, suggesting a non-GMO method for modulating bacterial metabolism for the production of beneficial compounds. researchgate.net Metabolic engineering strategies in lactic acid bacteria, for example, are being explored to produce industrially important metabolites, with this compound potentially playing a role as a substrate or product in such engineered pathways. nih.gov

Potential as a Pharmaceutical Excipient

This compound is being evaluated for its potential as a pharmaceutical excipient, particularly in tablet formulations. helsinki.fihelsinki.fi As a disaccharide structurally similar to lactose (B1674315), a commonly used excipient, this compound's tableting properties are being investigated as a potential alternative. helsinki.fihelsinki.fi

Evaluation of Compaction Behavior and Deformational Mechanisms

Studies have characterized the physicochemical properties of this compound and evaluated its tableting properties compared to α-lactose monohydrate. helsinki.fi Using techniques such as Heckel analysis and strain-rate sensitivity index, researchers have aimed to determine the deformation mechanism of this compound monohydrate during compaction. helsinki.fihelsinki.fi Initial findings suggest that this compound exhibits similar deformation behavior to α-lactose monohydrate, likely acting as a fragmenting material. helsinki.fihelsinki.fi Importantly, this compound has demonstrated better compactibility than α-lactose monohydrate, yielding tablets with higher tensile strength at comparable compression pressures. helsinki.fihelsinki.fi

Interactive Table: Compaction Properties of this compound Monohydrate vs. α-Lactose Monohydrate

| Property | This compound Monohydrate | α-Lactose Monohydrate | Finding | Source |

| Deformation Mechanism | Likely Fragmenting | Similar | Similar deformation behavior observed | helsinki.fihelsinki.fi |

| Compactibility | Better | - | Produces tablets with higher tensile strength | helsinki.fihelsinki.fi |

| Tensile Strength (at similar pressure) | Higher | Lower | This compound tablets are stronger | helsinki.fihelsinki.fi |

Biological Roles in Model Organisms

Research in model organisms is revealing several biological roles for dietary this compound, particularly concerning gut health and neurological function.

Modulation of Gut Microbiota Composition (e.g., Bifidobacterium Growth Promotion)

This compound can influence the composition and metabolism of gut microbiota. Studies have shown that raffinose and this compound can promote the growth of bifidobacteria in fecal samples. researchgate.netnih.gov Specifically, this compound has been observed to increase Bifidobacterium growth in healthy humans. researchgate.net This suggests a potential prebiotic effect, supporting the growth of beneficial microbes in the gut. researchgate.netnih.gov Bifidobacterium breve is one species known to metabolize simple sugars like this compound. frontiersin.orgresearchgate.net

Interactive Table: Effect of this compound on Gut Microbiota

| Microbe | Effect of this compound | Observation Context | Source |

| Bifidobacterium | Growth Promotion | In fecal pools from normal and overweight children | researchgate.netnih.gov |

| Bifidobacterium | Increased Growth | In healthy humans | researchgate.net |

| Bifidobacterium breve | Metabolizes this compound | In vitro growth profiling and genomic analysis | frontiersin.orgresearchgate.net |

Influence on Antigen-Specific T Helper Cell Responses in Animal Models

Dietary this compound has been shown to affect T-helper (Th) cell responses in animal models. In studies using ovalbumin-specific T cell receptor transgenic mice, dietary this compound markedly decreased Th2 type responses, indicated by a significant reduction in interleukin (IL)-4 production and T cell proliferative response. nih.govoup.com A tendency for decreased Th1 type responses was also observed. nih.govoup.com Furthermore, dietary this compound enhanced the induction of oral tolerance to an antigen. nih.govoup.com These findings suggest that this compound can significantly influence the Th cell responses to ingested antigens and may have potential in modulating immune responses. nih.govoup.comkyoto-u.ac.jp

Neuroprotective Mechanisms Investigated in Animal Models (e.g., Autophagy Pathway Activation)

This compound has demonstrated neuroprotective potential in animal models, particularly in the context of cerebral ischemia/reperfusion injury and Parkinson's disease. mdpi.comnih.govmdpi.comfrontiersin.org Research indicates that this compound can confer neuroprotection by ameliorating autophagy flux, a cellular process involved in clearing damaged components. mdpi.comnih.gov This effect is thought to be mediated, at least in part, by facilitating the nuclear translocation of transcription factor EB (TFEB), a key regulator of lysosomal biogenesis and autophagy. mdpi.comnih.gov

In a mouse model of Parkinson's disease, this compound treatment improved motor deficits and upregulated markers associated with autophagy, such as LC3II, and anti-oxidant genes. frontiersin.orgnih.gov this compound, as an analogue of trehalose, which is known to induce autophagy, may offer a more effective therapeutic approach via oral administration due to the absence of intestinal melibiase. mdpi.comnih.gov Studies suggest that the neuroprotective effects of this compound in these models are attributed to the activation of autophagy and anti-oxidative stress pathways. mdpi.comfrontiersin.orgnih.gov

Interactive Table: Neuroprotective Effects of this compound in Animal Models

| Model Organism | Condition Studied | Observed Effect of this compound | Proposed Mechanism | Source |

| Rats | Cerebral Ischemia/Reperfusion Injury | Mitigated neurological injury, promoted neuron survival, reduced infarct volume | Ameliorating autophagy flux via facilitating TFEB nuclear translocation | mdpi.comnih.gov |

| Mice | MPTP-induced Parkinson's Disease Model | Rescued motor deficits, increased dopamine (B1211576) levels, reduced neuroinflammation | Up-regulation of autophagy (increased LC3-II/LC3-I ratio) and anti-oxidative stress pathways (SOD2, NRF2, NQO1) | frontiersin.orgnih.gov |

| SH-SY5Y cells (in vitro model) | α-synuclein aggregation-induced neurotoxicity | Reduced α-synuclein aggregation and oxidative stress, protected against neurotoxicity | Up-regulation of autophagy and NRF2 pathway | mdpi.com |

Use as a Research Tool in Cell Biology and Plant Physiology (e.g., Non-Permeating Osmoticum)

This compound has been identified as a valuable non-permeating osmoticum in studies involving plant cells. Osmotica are substances that can alter the water potential of a solution and are used in research to simulate conditions of water deficit or osmotic stress. Unlike some other sugars or sugar alcohols such as raffinose, sorbitol, and mannitol, this compound is generally not readily transported into plant cells or hydrolyzed in the apoplast. nih.govoup.com This characteristic makes it particularly useful for experiments where maintaining an external osmotic potential without significant uptake or breakdown of the osmoticum by the cell is crucial. oup.com

Studies utilizing suspension-cultured tobacco cells, for instance, evaluated various compounds for their suitability as non-permeating osmotica. Raffinose was found to be hydrolyzed by the cells, with one of the products, fructose (B13574), being used for growth. oup.com Sorbitol and mannitol, while not used for growth, were taken up by the cells. oup.com this compound, in contrast, was neither hydrolyzed nor taken up by these cells when supplied as the sole carbon source, and its presence did not negatively affect cell growth when glucose was also present. oup.com This indicates its effectiveness in modifying the external osmotic environment without directly influencing intracellular metabolism or turgor through cellular uptake. oup.com

While this compound has been detected as an intracellular metabolite in soil-grown Arabidopsis thaliana plants, plasma membrane transporters specifically for raffinose or this compound have not yet been definitively identified in plants. nih.gov This supports its general behavior as a non-permeating solute in many experimental contexts involving plant cells. The decrease in this compound content has been observed in Arabidopsis under drought stress, although the precise relationship remains unclear. ashs.orgashs.org

Enzymatic Synthesis of Novel Oligosaccharides with Modified Properties

This compound serves as a substrate and glycosyl donor in enzymatic transglycosylation reactions for the synthesis of novel oligosaccharides. This biotechnological application leverages the activity of enzymes, particularly α-galactosidases, which can catalyze the transfer of a galactosyl residue from this compound to an acceptor molecule, forming a new glycosidic bond. researchgate.nettandfonline.com Enzymatic synthesis offers advantages over chemical synthesis, including high stereo- and regioselectivity under mild reaction conditions. rsc.org

α-Galactosidases (EC 3.2.1.22) are key enzymes in this process. While their primary natural function is the hydrolysis of terminal α-galactosidic linkages, they can also perform transglycosylation, especially under conditions of high substrate concentration and low water content, which favor synthesis over hydrolysis. tandfonline.com this compound, containing an α-1,6-linked galactose, is a suitable donor for these reactions. researchgate.net

Research has explored the use of α-galactosidases from various sources, such as Aspergillus niger, to synthesize novel oligosaccharides using this compound and other substrates. tandfonline.comtandfonline.comnih.gov For example, Aspergillus niger α-galactosidase has been used to synthesize N-acetylraffinosamine (RafNAc) and N-acetylplanteosamine (PlaNAc) from N-acetylsucrosamine and this compound. tandfonline.comtandfonline.comnih.gov These novel trisaccharides, where the glucose residue of raffinose and planteose (B12796885) is replaced by N-acetyl-D-glucosamine, exhibit altered properties compared to their parent compounds. tandfonline.comtandfonline.com For instance, RafNAc and PlaNAc demonstrated greater stability in acidic solutions than raffinose. tandfonline.comtandfonline.com Furthermore, RafNAc showed different hydrolysis patterns with various glycosidases compared to raffinose, being hydrolyzed more rapidly by green coffee bean α-galactosidase but not hydrolyzed by Saccharomyces cerevisiae invertase, which readily hydrolyzes raffinose. tandfonline.comtandfonline.comnih.gov These findings highlight that the enzymatic synthesis using this compound can yield oligosaccharides with distinct physicochemical properties and steric structures. tandfonline.comtandfonline.com

Efforts are also underway to improve the transglycosylation efficiency of α-galactosidases through approaches like site-directed mutagenesis, aiming to enhance the yield of synthesized oligosaccharides. rsc.orgnih.gov Using this compound as a substrate allows researchers to assess the transglycosylation efficiency of modified enzymes by measuring the release of glucose relative to galactose. rsc.org

The enzymatic synthesis of novel oligosaccharides using this compound as a donor has the potential to generate compounds with desirable functional properties, which could be of interest for applications in food, pharmaceuticals, and other industries. tandfonline.comresearchgate.net

Here is a summary of some synthesized oligosaccharides using enzymatic methods with this compound as a substrate or involved in the reaction:

| Synthesized Oligosaccharide | Enzyme Source | Donor Substrate(s) | Acceptor Substrate(s) | Key Property/Note |

| N-acetylraffinosamine (RafNAc) | Aspergillus niger α-galactosidase | This compound, N-acetylsucrosamine | N/A | More stable in acidic solution than raffinose. tandfonline.comtandfonline.com |

| N-acetylplanteosamine (PlaNAc) | Aspergillus niger α-galactosidase | This compound, N-acetylsucrosamine | N/A | More stable in acidic solution than raffinose. tandfonline.comtandfonline.com |

Future Directions and Research Opportunities

Elucidation of Undiscovered Metabolic and Transport Pathways

While the catabolism of melibiose (B213186) by certain microorganisms, such as Erwinia chrysanthemi and Saccharomyces cerevisiae, is known to involve α-galactosidase activity, there remain gaps in the complete understanding of its metabolic and transport pathways in various biological systems. For instance, E. chrysanthemi can catabolize this compound, but its genome lacks homologues of the Escherichia coli melABR genes, suggesting the involvement of yet-to-be-identified genes and pathways for this compound assimilation in this organism. nih.gov Future research should focus on identifying these novel genes and elucidating the complete enzymatic steps and regulatory mechanisms involved in this compound breakdown and utilization in diverse microbial species. nih.gov

Furthermore, the transport of this compound across cell membranes is a critical aspect that warrants further investigation. The this compound transporter MelB, a prototype of the Na+-coupled major facilitator superfamily (MFS) transporters, has been a model system for studying cation-coupled transport mechanisms. nih.goveurekalert.org Despite advances in understanding its symport mechanism with cations like Na+, Li+, or H+, there is still an incomplete understanding of the detailed transport mechanisms and the factors governing substrate accumulation to high concentrations. nih.goveurekalert.orgbiorxiv.org Future studies could utilize advanced techniques to characterize uncharacterized this compound transport systems in different organisms, including potential transporters in plants or other microbes, and investigate the regulatory networks that control their activity to meet cellular metabolic demands. eurekalert.orgbiorxiv.org

Potential research could involve:

Genome-wide association studies and functional genomics to identify novel genes involved in this compound metabolism and transport in various organisms.

Biochemical characterization of newly identified enzymes and transporters.

Investigation of regulatory elements and transcription factors controlling the expression of this compound metabolic and transport genes.

Comparative studies of this compound pathways across different species to understand evolutionary divergence and adaptation.

Advanced Structural and Dynamic Studies of this compound-Binding Proteins